3-Ethoxy-2,4,5-trifluorobenzoyl chloride

Overview

Description

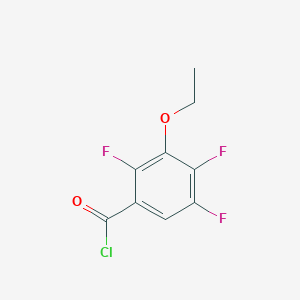

3-Ethoxy-2,4,5-trifluorobenzoyl chloride is a chemical compound with the molecular formula C9H6ClF3O2 . It is also known as Moxifloxacin Impurity 65 . It is a derivative of benzoyl chloride, which is a type of acyl chloride .

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2,4,5-trifluorobenzoyl chloride consists of a benzene ring substituted with three fluorine atoms, an ethoxy group, and a benzoyl chloride group . The presence of the benzoyl chloride group makes it highly reactive, as it can undergo nucleophilic acyl substitution reactions .Chemical Reactions Analysis

Benzoyl chlorides, including 3-Ethoxy-2,4,5-trifluorobenzoyl chloride, are highly reactive due to the presence of the benzoyl chloride group. They can undergo nucleophilic acyl substitution reactions, where the chloride ion is a good leaving group .Scientific Research Applications

Graphene Modification

3,5-Dinitrobenzoyl chloride, closely related to 3-Ethoxy-2,4,5-trifluorobenzoyl chloride, has been used to covalently link to graphene oxide, significantly improving the performance of bulk heterojunction photovoltaic devices. This modification yields a power conversion efficiency enhancement in these devices, demonstrating the potential of using such compounds in graphene modification for electronic applications (Stylianakis et al., 2012).

Electrochemical Studies

Ionic liquids, such as 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate, have been studied for their electrochemical properties. The presence of impurity chloride in these liquids is identified and measured, providing insights into the purity and quality of ionic liquids for various scientific applications, including those that might involve 3-Ethoxy-2,4,5-trifluorobenzoyl chloride (Xiao & Johnson, 2003).

Pharmaceutical Research

Compounds related to 3-Ethoxy-2,4,5-trifluorobenzoyl chloride have been explored in pharmaceutical research. For instance, the triarylethylene antiestrogen clomiphene was shown to undergo biotransformation, producing active metabolites. These metabolites interact with estrogen receptors, suggesting potential applications in breast cancer treatment and hormonal therapies (Ruenitz et al., 1989).

Synthesis and Chemical Properties

Studies on the synthesis and properties of related compounds, such as 3-Alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, reveal insights into thechemical behavior of similar structures. These compounds, synthesized using p-methoxybenzoyl chloride, a close analog to 3-Ethoxy-2,4,5-trifluorobenzoyl chloride, have been characterized by various analytical techniques, providing valuable data for the chemical industry and synthetic chemistry research (Yüksek et al., 2008).

Polymer Chemistry

In polymer chemistry, the reduction of ethyl 4,4,4-trichloro- and 4,4,4-trifluoro-3-oxobutanoate has been investigated, leading to the synthesis of trichloro- and trifluoro-hydroxyesters. Such studies are crucial for understanding the synthesis and properties of complex polymers, which may include derivatives of 3-Ethoxy-2,4,5-trifluorobenzoyl chloride (Seebach et al., 1984).

Organic Synthesis

Research has shown the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in synthesizing a wide range of trifluoromethyl heterocycles. This demonstrates the potential of 3-Ethoxy-2,4,5-trifluorobenzoyl chloride in the synthesis of various organic compounds, particularly in pharmaceutical and material science applications (Honey et al., 2012).

Safety and Hazards

3-Ethoxy-2,4,5-trifluorobenzoyl chloride is a hazardous substance. It is known to cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

properties

IUPAC Name |

3-ethoxy-2,4,5-trifluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-2-15-8-6(12)4(9(10)14)3-5(11)7(8)13/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKKYBXWLLMSKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1F)F)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-2,4,5-trifluorobenzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bis(3-aminopropyl)amino]ethanol](/img/structure/B3323761.png)

![4-[1,3,4]Triazol-1-yl-benzaldehyde](/img/structure/B3323762.png)

![8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B3323806.png)

![2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3323816.png)

![4-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3323831.png)

![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)

![3-[(2-Phenylethyl)amino]propanoic acid](/img/structure/B3323862.png)